MAO-A vs MAO-B Isoform Selectivity: Defining a Polypharmacology Starting Point vs. Highly Potent MAO-B Inhibitors
This compound exhibits a distinctive MAO isoform selectivity profile that diverges from high-potency MAO-B inhibitors derived from the 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold. In recombinant human enzyme assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline (20 min incubation), the target compound inhibited MAO-A with an IC₅₀ of 25,300 nM and MAO-B with an IC₅₀ of 4,010 nM, yielding a MAO-B/MAO-A selectivity ratio of approximately 6.3-fold [1]. By contrast, a structurally related 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative (CHEMBL4598256) inhibited human recombinant MAO-B with an IC₅₀ of 110 nM, representing a >36-fold increase in MAO-B potency relative to the target compound [2]. This differential selectivity profile positions the target compound as a balanced dual MAO-A/B starting point, whereas the comparator scaffold is optimized for selective MAO-B engagement. The same comparator also inhibited MAO-A with an IC₅₀ of 2,400 nM and acetylcholinesterase (AChE) with an IC₅₀ of 380 nM [2].
| Evidence Dimension | MAO-A and MAO-B inhibitory potency (IC₅₀) and isoform selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 25,300 nM; MAO-B IC₅₀ = 4,010 nM; Selectivity ratio (MAO-B/MAO-A) ≈ 6.3 |
| Comparator Or Baseline | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile derivative (CHEMBL4598256): MAO-B IC₅₀ = 110 nM; MAO-A IC₅₀ = 2,400 nM; AChE IC₅₀ = 380 nM |
| Quantified Difference | Target compound MAO-B potency is 36-fold weaker than comparator; target compound MAO-A is 10.5-fold weaker; target compound lacks AChE activity |
| Conditions | Recombinant human MAO-A and MAO-B; substrate: kynuramine; detection: fluorescent 4-hydroxyquinoline; incubation: 20 min |
Why This Matters
For procurement decisions, the target compound provides a balanced dual MAO-A/B inhibitory starting point for polypharmacology programs, while the comparator scaffold delivers single-digit nanomolar MAO-B potency for indications such as Parkinson's disease.
- [1] BindingDB Entry BDBM50493476 (CHEMBL172856). Affinity Data: MAO-A IC₅₀ = 2.53E+4 nM; MAO-B IC₅₀ = 4.01E+3 nM. Assay: Recombinant human MAO-A/MAO-B, kynuramine substrate, 20 min. Curated by North-West University / ChEMBL. View Source
- [2] BindingDB Entry BDBM50585931 (CHEMBL4598256). Affinity Data: MAO-B IC₅₀ = 110 nM; MAO-A IC₅₀ = 2.40E+3 nM; AChE IC₅₀ = 380 nM. Assay: Recombinant human MAO-B in supersomes, kynuramine substrate. Curated by University of Bari / ChEMBL. View Source
